
4,7-dimethoxy-5,6-dimethyl-2,3-dihydro-1H-inden-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4,7-dimetoxi-5,6-dimetil-2,3-dihidro-1H-indeno es un compuesto químico con la fórmula molecular C13H19NO2. Este compuesto forma parte de la familia del indeno, caracterizado por una estructura bicíclica que consiste en un anillo de benceno fusionado a un anillo de ciclopenteno. La presencia de grupos metoxi y metilo en el anillo de indeno, junto con un grupo amina, hace que este compuesto sea único y potencialmente útil en diversas aplicaciones científicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Amino-4,7-dimetoxi-5,6-dimetil-2,3-dihidro-1H-indeno generalmente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Un método común implica la alquilación de 4,7-dimetoxi-1-indanona con un agente alquilante adecuado, seguido de reacciones de reducción y aminación. Las condiciones de reacción a menudo requieren el uso de bases fuertes, agentes reductores y disolventes específicos para lograr el producto deseado.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y estrictas medidas de control de calidad para garantizar la consistencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Amino-4,7-dimetoxi-5,6-dimetil-2,3-dihidro-1H-indeno puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden modificar aún más el grupo amina u otros grupos funcionales presentes.
Sustitución: Los grupos metoxi y metilo se pueden sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se suelen utilizar agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden emplear reactivos como halógenos (Cl2, Br2) o nucleófilos (NH3, RNH2) para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir aminas secundarias o terciarias.
Aplicaciones Científicas De Investigación
2-Amino-4,7-dimetoxi-5,6-dimetil-2,3-dihidro-1H-indeno tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga su posible actividad biológica, incluida la inhibición enzimática y la unión a receptores.
Medicina: Se explora su potencial terapéutico en el tratamiento de diversas enfermedades, como los trastornos neurodegenerativos.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y catalizadores.
Mecanismo De Acción
El mecanismo de acción de 2-Amino-4,7-dimetoxi-5,6-dimetil-2,3-dihidro-1H-indeno implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un inhibidor enzimático o un agonista / antagonista del receptor, modulando los procesos bioquímicos dentro de las células. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
4,7-dimetoxi-1-indanona: Un precursor en la síntesis de 2-Amino-4,7-dimetoxi-5,6-dimetil-2,3-dihidro-1H-indeno.
5,6-dimetoxi-2-metilen-2,3-dihidro-1H-inden-1-ona: Otro derivado de indeno con características estructurales similares.
Singularidad
2-Amino-4,7-dimetoxi-5,6-dimetil-2,3-dihidro-1H-indeno es único debido a su patrón de sustitución específico y la presencia de un grupo amina. Esto lo hace diferente de otros derivados de indeno y potencialmente útil en una gama más amplia de aplicaciones.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
4,7-dimethoxy-5,6-dimethyl-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C13H19NO2/c1-7-8(2)13(16-4)11-6-9(14)5-10(11)12(7)15-3/h9H,5-6,14H2,1-4H3 |
Clave InChI |
USZQZNNUVDQVRA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C2CC(CC2=C1OC)N)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




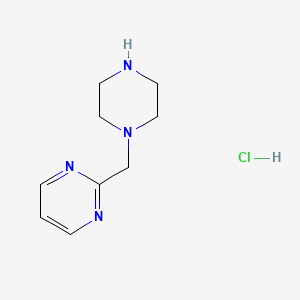


![Indazolo[2,3-a]quinazoline](/img/structure/B11886221.png)
![Acetamide, N-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-](/img/structure/B11886225.png)
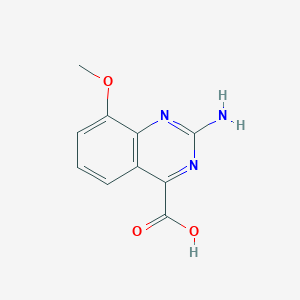
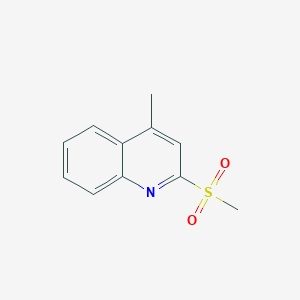
![Methyl [2,3'-bipyridine]-5'-carboxylate](/img/structure/B11886244.png)
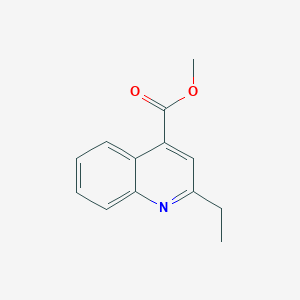

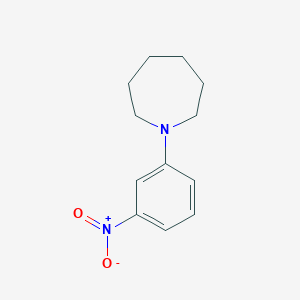
![6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B11886289.png)
